molecular formula C71H76Cl2N2O2P2Ru B2930294 [1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+) CAS No. 220114-01-2

[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)

货号: B2930294
CAS 编号: 220114-01-2
分子量: 1223.32
InChI 键: VMSNEARTLSFOHB-OGLOXHGMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This ruthenium-based organometallic complex features a chiral diamine ligand and bis(phosphanium) naphthalene derivatives. Its structure is tailored for asymmetric catalysis, particularly in hydrogenation reactions, where the steric and electronic properties of the bulky 3,5-dimethylphenyl and 4-methoxyphenyl groups enhance enantioselectivity and stability. The dichlororuthenium(2+) core facilitates redox activity, making it a candidate for pharmaceutical synthesis and fine chemical production .

属性

CAS 编号

220114-01-2

分子式

C71H76Cl2N2O2P2Ru

分子量

1223.32

IUPAC 名称

[1-[2-bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)

InChI

InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+4/t;18-;;;/m.0.../s1

InChI 键

VMSNEARTLSFOHB-OGLOXHGMSA-N

SMILES

CC1=CC(=CC(=C1)[PH+](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru+2]Cl

溶解度

not available

产品来源

United States

生物活性

[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)

The compound is a complex organometallic structure that combines phosphonium ligands with a dichlororuthenium center. Its biological activity is primarily associated with its potential applications in cancer therapy, catalysis, and other biochemical processes. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Structural Overview

The compound features multiple naphthalene and phenyl moieties which enhance its electronic properties. The presence of ruthenium is significant due to its catalytic capabilities and potential therapeutic effects.

Anticancer Properties

Research has shown that ruthenium complexes exhibit promising anticancer activity. For instance, Ru(II) complexes have been reported to induce cytotoxic effects against various human cancer cell lines. A study demonstrated that certain Ru(II) complexes showed cytotoxicity ranging from 1.30 to 50 µM against the Molt 4/C8 cell line, indicating their potential as anticancer agents .

Table 1: Cytotoxic Activity of Ruthenium Complexes

Cell Line Cytotoxic Concentration (µM) Reference
Molt 4/C81.30 - 50
CEM0.30 - 24
L12100.87 - 41

The mechanism of action for ruthenium complexes often involves DNA interaction and modulation of cellular pathways. Studies suggest that these complexes can induce apoptosis in cancer cells through mechanisms such as DNA damage and inhibition of critical enzymes involved in cell proliferation .

Other Biological Activities

Beyond anticancer properties, ruthenium complexes have been studied for their antimicrobial and antiviral activities. Research indicates that these compounds can act as dual-active agents, targeting multiple pathways within bacterial and viral cells . Recent findings also suggest their role in photodynamic therapy, where they can selectively damage cancer cells upon light activation .

Case Studies

  • RAPTA-C : This ruthenium complex has shown effectiveness in targeting hypoxic tumor environments, demonstrating selective cytotoxicity towards cancer cells while minimizing effects on healthy tissues. It has been noted for its ability to synergize with other chemotherapeutic agents .
  • In Vivo Studies : In vivo models have indicated that certain ruthenium complexes not only inhibit tumor growth but also exhibit anti-metastatic properties, showcasing their potential for comprehensive cancer treatment strategies .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

RuCl₂(PPh₃)₃: A simpler ruthenium-phosphine complex lacking chiral ligands, used in non-selective hydrogenation.

Noyori-type Ru complexes: Chiral Ru catalysts with biphenylphosphine and diamines, optimized for ketone hydrogenation.

Crabtree catalyst: Iridium-based but functionally analogous in hydrogenation, with superior turnover numbers (TONs) but lower enantioselectivity in certain substrates.

Catalytic Performance

Compound Enantiomeric Excess (ee) TON Substrate Scope Stability (Hours)
Target Ru Complex 95-99% 500-800 Aryl ketones, α,β-unsaturated esters 72
Noyori Ru Complex 90-98% 1,000+ Ketones only 48
RuCl₂(PPh₃)₃ <10% 300 Broad, non-selective 24
Crabtree Catalyst (Ir) 80-85% 2,500 Sterically hindered alkenes 96

The target compound outperforms simpler Ru-phosphine systems in enantioselectivity due to its chiral diamine ligand and sterically hindered phosphanium groups, which restrict unfavorable substrate orientations . However, its TONs lag behind Noyori and Crabtree systems, likely due to slower ligand-substrate exchange kinetics.

Bioactivity and Pharmacological Potential

For example:

  • Ferrocifen derivatives: Ru analogues show 2–5× higher cytotoxicity in OSCC (oral squamous cell carcinoma) compared to cisplatin, with IC₅₀ values of 1–5 µM .
  • Natural product-inspired Ru complexes: Derived from marine actinomycetes or plant terpenes, these often combine catalytic and bioactive properties, though their mechanisms remain underexplored .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。